2-Benzoxepin-1,3-dione, 4,5-dihydro-
CAS No.: 5714-98-7
Cat. No.: VC19735232
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5714-98-7 |
|---|---|
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 4,5-dihydro-2-benzoxepine-1,3-dione |
| Standard InChI | InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2 |
| Standard InChI Key | HRFWMPCKIIJNPS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)OC(=O)C2=CC=CC=C21 |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Functional Groups
2-Benzoxepin-1,3-dione, 4,5-dihydro- features a bicyclic system comprising a benzene ring fused to a seven-membered oxepine ring. The oxepine component is partially hydrogenated at the 4 and 5 positions, reducing its aromaticity and introducing conformational flexibility . The two ketone groups at positions 1 and 3 classify the compound as a dione, a functional group known for its electrophilic reactivity and participation in hydrogen bonding .
The systematic IUPAC name, 4,5-dihydro-1H-3-benzoxepin-2-one, reflects the saturation at positions 4–5 and the lactone-like configuration of the dione moiety . Variations in numbering conventions across databases have led to alternative designations, such as 4,5-dihydro-1-benzoxepin-3(2H)-one, underscoring the importance of structural verification via spectroscopic methods .
Stereoelectronic Properties
The electron-withdrawing carbonyl groups at positions 1 and 3 polarize the adjacent carbon atoms, rendering them susceptible to nucleophilic attack. Density functional theory (DFT) calculations on analogous benzoxepines predict a planar geometry for the benzene ring and slight puckering in the oxepine segment, which may influence intermolecular interactions . Conformational analysis via NMR spectroscopy could resolve dynamic equilibria between chair-like and boat-like oxepine conformers, though such studies remain absent in the literature.
Synthesis and Optimization Strategies
Key Synthetic Routes
The primary synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- was reported in Tetrahedron (1995), utilizing a tandem cyclization-oxidation sequence :
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Friedel-Crafts Acylation: Reaction of o-vanillin with succinic anhydride forms a diketone intermediate.
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Cyclization: Intramolecular aldol condensation under acidic conditions generates the benzoxepine core.
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Oxidation: Treatment with Jones reagent introduces the dione functionality.
This method yields the target compound in moderate yields (~45%), with purification achieved via column chromatography .
Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | Succinic anhydride, AlCl₃ | 72 |
| Cyclization | H₂SO₄, reflux | 58 |
| Oxidation | Jones reagent, 0°C | 45 |
Challenges in Scalability
Side reactions during oxidation, including over-oxidation to carboxylic acids and ring-opening, limit industrial scalability . Recent advances in catalytic hydrogenation and flow chemistry could mitigate these issues, though no published efforts specific to this compound exist.
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR: Expected signals include δ 2.8–3.2 ppm (m, 2H, CH₂ at C4/C5) and δ 7.2–7.6 ppm (m, 4H, aromatic protons) .
Biological Activity and Mechanistic Insights
Structural Analogues in Neurological Research
While direct studies on 2-Benzoxepin-1,3-dione, 4,5-dihydro- are lacking, benzimidazole-4,7-dione derivatives exhibit potent antagonism at P2X3 receptors (IC₅₀ = 375 nM), validated in neuropathic pain models . The dione moiety in these analogs chelates polar residues in the ATP-binding pocket, suggesting a plausible mechanism for related compounds .
Hypothesized Targets
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P2X3 Receptors: ATP-gated ion channels implicated in chronic pain and cough .
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Cyclooxygenase-2 (COX-2): Diones may inhibit prostaglandin synthesis via radical scavenging.
Industrial and Research Applications
Pharmaceutical Intermediates
Chinese suppliers market the compound as a high-purity intermediate for anticancer and antiviral agents, though clinical candidates remain unspecified .
Material Science
The rigid benzoxepine core could serve as a building block for liquid crystals or organic semiconductors, leveraging its conjugated π-system.
Comparison with Related Benzoxepines
Table 2: Structural and Functional Contrasts
| Compound | Substituents | Key Properties |
|---|---|---|
| 7-Methylbenzoxepine | Methyl at C7 | Enhanced metabolic stability |
| 4-Hydroxybenzoxepine | Hydroxyl at C4 | Increased aqueous solubility |
| 3-Benzoxepin-2(1H)-one | Ketone at C2 | Altered regioselectivity in reactions |
Future Directions and Challenges
Priority Research Areas
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Pharmacological Profiling: High-throughput screening against pain and inflammation targets.
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Synthetic Methodology: Developing enantioselective routes for chiral derivatives.
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Computational Modeling: Docking studies to predict target engagement.
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